4-Benzyloxy-2-methoxyphenylboronic acid
Description
4-Benzyloxy-2-methoxyphenylboronic acid (CAS: 211495-28-2) is a boronic acid derivative featuring a benzyloxy group at the para position and a methoxy group at the ortho position on the phenyl ring. Its molecular formula is C₁₄H₁₅BO₄, with an approximate molecular weight of 258.08 g/mol (calculated based on structural analogs) . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, which are pivotal in pharmaceutical and materials science applications. The benzyloxy group serves as a protective moiety for hydroxyl groups, while the methoxy substituent enhances electronic activation of the boronic acid for coupling reactions.
Properties
IUPAC Name |
(2-methoxy-4-phenylmethoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO4/c1-18-14-9-12(7-8-13(14)15(16)17)19-10-11-5-3-2-4-6-11/h2-9,16-17H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRDUFMMMZJZQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OCC2=CC=CC=C2)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30514403 | |
| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211495-28-2 | |
| Record name | [4-(Benzyloxy)-2-methoxyphenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30514403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Scheme
4-Benzyloxy-2-methoxyphenyl magnesium bromide
→ Reacts with trimethyl borate (B(OMe)₃)
→ Hydrolyzed to yield 4-benzyloxy-2-methoxyphenylboronic acid
Key Steps and Conditions
| Parameter | Details |
|---|---|
| Starting Material | 4-Benzyloxy-2-methoxyphenyl bromide |
| Reagents | Trimethyl borate (B(OMe)₃), inert atmosphere (N₂ or Ar) |
| Solvent | Dry THF or diethyl ether |
| Temperature | Room temperature to reflux |
| Workup | Hydrolysis with aqueous HCl or NaOH followed by extraction |
Advantages
Limitations
- Sensitivity : Requires anhydrous conditions and inert atmosphere to prevent oxidation.
- Yield Variability : Dependent on substrate reactivity and hydrolysis efficiency.
Transition-Metal-Free Borylation with Bis-Boronic Acid (BBA)
This method eliminates the need for palladium catalysts, offering a greener alternative.
Reaction Scheme
4-Benzyloxy-2-methoxyphenyl bromide
→ Treated with bis-boronic acid (BBA) and t-BuOK in methanol
→ Forms this compound via radical pathway
Optimized Conditions
Mechanistic Insights
Purification
Palladium-Catalyzed Borylation with BBA
This method leverages XPhos-Pd catalysts for efficient borylation of aryl halides.
Reaction Scheme
4-Benzyloxy-2-methoxyphenyl bromide
→ Reacts with BBA in the presence of XPhos-Pd catalyst
→ Forms this compound
Conditions for Aryl Bromides
Key Advantages
Challenges
Comparative Analysis of Methods
Applications in Organic Synthesis
This compound is critical in:
Chemical Reactions Analysis
Types of Reactions: 4-Benzyloxy-2-methoxyphenylboronic acid primarily undergoes Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or styrene derivatives . This reaction is highly valued for its mild conditions and functional group tolerance.
Common Reagents and Conditions:
Catalyst: Palladium-based catalysts (e.g., Pd(PPh3)4)
Base: Potassium carbonate (K2CO3) or sodium hydroxide (NaOH)
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: Typically between 50-100°C
Major Products: The major products of these reactions are biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
4-Benzyloxy-2-methoxyphenylboronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The primary mechanism of action for 4-benzyloxy-2-methoxyphenylboronic acid in Suzuki-Miyaura coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst . The boronic acid group interacts with the palladium center, facilitating the transfer of the organic moiety .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Substituent Position and Electronic Effects
The reactivity and stability of boronic acids are highly dependent on substituent positions and electronic properties. Below is a detailed comparison with key analogs:
Table 1: Structural and Electronic Comparison
Reactivity in Cross-Coupling Reactions
- Target Compound : The para-benzyloxy and ortho-methoxy groups synergistically activate the boronic acid for coupling while offering moderate steric hindrance. This balance makes it suitable for reactions requiring controlled electronic activation .
- Methyl vs. Methoxy Analogs : The methyl-substituted analog (C₁₄H₁₅BO₃) exhibits lower polarity and reduced resonance effects compared to the methoxy variant, leading to slower reaction kinetics in polar solvents .
- Fluorinated Analog : The electron-withdrawing fluorine at the ortho position (C₁₃H₁₂BFO₃) stabilizes the boronic acid against protodeboronation but reduces its reactivity in electron-deficient systems .
Solubility and Stability
- Solubility : The methoxy group in the target compound enhances solubility in polar aprotic solvents (e.g., DMF, THF) compared to the methyl analog. However, the hydrophobic benzyloxy group limits aqueous solubility .
- Stability : Compounds with electron-withdrawing groups (e.g., Cl, F) exhibit superior stability. The target compound’s electron-donating substituents may necessitate storage under inert conditions to prevent degradation .
Biological Activity
4-Benzyloxy-2-methoxyphenylboronic acid is a boronic acid derivative that has garnered attention for its diverse applications in chemistry and biology. This compound is primarily known for its role as a reagent in the Suzuki-Miyaura cross-coupling reaction, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules. Beyond its synthetic utility, it exhibits various biological activities that warrant detailed exploration.
This compound is characterized by the following chemical structure:
- Molecular Formula : CHB O
- Molecular Weight : 244.08 g/mol
- Solubility : Moderately soluble in organic solvents; stability in aqueous solutions is limited.
The biological activity of this compound can be attributed to its interactions with various biomolecules, particularly through:
- Enzyme Inhibition : Boronic acids are known to form reversible covalent bonds with diols, making them effective enzyme inhibitors. This compound has shown potential in inhibiting proteases and glycosidases, which are crucial in metabolic pathways.
- Cell Signaling Modulation : The compound may influence cell signaling pathways and gene expression, impacting cellular metabolism and potentially leading to altered metabolite levels.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of boronic acid derivatives, including this compound. For instance, a related phenyl boronic acid derivative demonstrated significant antibacterial properties against Escherichia coli at concentrations as low as 6.50 mg/mL .
Anticancer Properties
Research indicates that boronic acids may possess anticancer activity. A study involving a structurally similar compound derived from quercetin showed high cytotoxicity against cancer cell lines (IC = 18.76 ± 0.62 µg/mL for MCF-7 cells) while exhibiting minimal toxicity towards healthy cells . This suggests that this compound could have similar therapeutic potential.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit key enzymes involved in metabolic processes. For example:
- Acetylcholinesterase : IC = 115.63 ± 1.16 µg/mL (moderate inhibition)
- Butyrylcholinesterase : IC = 3.12 ± 0.04 µg/mL (high inhibition)
- Antiurease Activity : IC = 1.10 ± 0.06 µg/mL (strong inhibition)
- Antithyrosinase Activity : IC = 11.52 ± 0.46 µg/mL (notable inhibition) .
Applications in Research and Medicine
This compound finds applications across various fields:
- Organic Synthesis : As a reagent in Suzuki-Miyaura reactions, it facilitates the synthesis of complex organic compounds essential for drug development.
- Drug Development : Its potential as a therapeutic agent is being explored, particularly in boron neutron capture therapy (BNCT) for cancer treatment.
- Biochemical Probes : The compound's ability to interact with biomolecules makes it useful in developing sensors and probes for detecting specific biological targets.
Case Studies and Research Findings
Q & A
Q. What are the standard synthetic routes for 4-Benzyloxy-2-methoxyphenylboronic acid, and how can purity be optimized?
The synthesis typically involves cross-coupling reactions or functionalization of pre-existing boronic acid derivatives. For example, substituted phenylboronic acids are often synthesized via Miyaura borylation, where halogenated precursors react with bis(pinacolato)diboron under palladium catalysis . Key steps include:
Q. What analytical techniques are recommended for characterizing this compound?
- NMR spectroscopy : H and C NMR confirm structure; look for characteristic peaks:
- HPLC : C18 column, acetonitrile/water mobile phase (70:30), UV detection at 254 nm to assess purity .
Advanced Research Questions
Q. How do substituents (benzyloxy and methoxy groups) influence reactivity in Suzuki-Miyaura couplings?
The electron-donating methoxy group enhances para-directed electrophilic substitution but may reduce boronic acid stability. The benzyloxy group introduces steric hindrance, slowing transmetalation steps. Comparative studies show:
Q. How can researchers resolve contradictions in reported reaction yields for this compound?
Discrepancies often arise from:
- Moisture sensitivity : Boronic acids hydrolyze to boroxines; anhydrous conditions and degassed solvents improve reproducibility .
- Catalyst-ligand mismatch : Screen ligands (e.g., XPhos vs. SPhos) to match substrate electronics. For example, bulky ligands improve yields with sterically hindered arylboronic acids .
Q. What strategies address poor solubility in aqueous media for biological assays?
- Derivatization : Convert to pinacol ester (e.g., this compound pinacol ester) for enhanced lipophilicity .
- Co-solvents : Use DMSO (≤10% v/v) in PBS buffer; confirm compatibility with assay systems (e.g., no DMSO interference in fluorescence assays) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
